Cas no 485337-98-2 (2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI))
2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI)
- 6-Ethyl-3-(hydroxymethyl)-2(1H)-quinolinone
- 485337-98-2
- DTXSID601262081
- 6-Ethyl-3-(hydroxymethyl)quinolin-2-ol
- 2(1H)-QUINOLINONE, 6-ETHYL-3-(HYDROXYMETHYL)-
- Oprea1_105731
- SB71287
- AKOS004121759
- DB-280524
-
- Inchi: 1S/C12H13NO2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15)
- InChI Key: QFIBLVHFOMPAFF-UHFFFAOYSA-N
- SMILES: O=C1C(CO)=CC2C=C(C=CC=2N1)CC
Computed Properties
- Exact Mass: 203.094628657g/mol
- Monoisotopic Mass: 203.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 53.35000
- LogP: 1.99510
2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM241903-1g |
6-Ethyl-3-(hydroxymethyl)quinolin-2-ol |
485337-98-2 | 97% | 1g |
$729 | 2021-08-04 | |
| Chemenu | CM241903-5g |
6-Ethyl-3-(hydroxymethyl)quinolin-2-ol |
485337-98-2 | 97% | 5g |
$2338 | 2021-08-04 | |
| Chemenu | CM241903-1g |
6-Ethyl-3-(hydroxymethyl)quinolin-2-ol |
485337-98-2 | 97% | 1g |
$729 | 2022-09-01 | |
| Chemenu | CM241903-5g |
6-Ethyl-3-(hydroxymethyl)quinolin-2-ol |
485337-98-2 | 97% | 5g |
$2338 | 2022-09-01 |
2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Additional information on 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI)
Introduction to 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) and Its Significance in Modern Chemical Research
2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI), identified by its CAS number 485337-98-2, is a compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the quinolinone family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of an ethyl group at the 6-position and a hydroxymethyl group at the 3-position, contribute to its unique chemical properties and make it a promising candidate for further investigation.
The quinolinone scaffold is widely recognized for its role in medicinal chemistry due to its ability to interact with various biological targets. Specifically, 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) exhibits structural similarities with several known bioactive molecules, which suggests potential applications in drug discovery. Recent studies have highlighted the importance of quinolinone derivatives in developing treatments for neurological disorders, infectious diseases, and cancer. The hydroxymethyl group in this compound's structure may serve as a key pharmacophore, enabling interactions with specific enzymes or receptors involved in these pathologies.
In the realm of synthetic chemistry, 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) represents an interesting challenge for chemists seeking to develop novel synthetic routes. The ethyl and hydroxymethyl substituents introduce functional diversity, making the compound a versatile intermediate for further derivatization. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and organometallic transformations, have been explored to optimize the synthesis of this molecule. These approaches not only enhance yield but also improve the purity of the final product, which is crucial for subsequent biological evaluations.
The pharmacological potential of 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) has been investigated in several preclinical studies. Researchers have focused on its ability to modulate key signaling pathways associated with disease progression. For instance, preliminary data suggest that this compound may inhibit the activity of certain kinases involved in cancer cell proliferation. Additionally, its interaction with mitochondrial enzymes has been explored as a potential therapeutic strategy for neurodegenerative diseases. These findings underscore the importance of 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) as a lead compound in developing novel therapeutic agents.
Advances in computational chemistry have further enhanced the understanding of 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI)'s behavior. Molecular docking simulations and quantum mechanical calculations have been employed to predict its binding affinity to biological targets. These computational tools provide valuable insights into the molecular interactions that govern its pharmacological effects. By integrating experimental data with computational models, researchers can refine their understanding of how this compound exerts its biological activity. This interdisciplinary approach is essential for accelerating the development of next-generation pharmaceuticals.
The synthesis and characterization of 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) also contribute to broader advancements in organic chemistry. The development of efficient synthetic routes not only facilitates access to this compound but also provides insights into general methodologies applicable to other heterocyclic systems. Such innovations are critical for fostering innovation in drug discovery and materials science. As research continues to uncover new applications for quinolinone derivatives, compounds like 2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) are likely to play a pivotal role in shaping future therapeutic strategies.
In conclusion,2(1H)-Quinolinone,6-ethyl-3-(hydroxymethyl)-(9CI) (CAS no 485337-98-2) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutics. As scientific understanding evolves and new methodologies emerge,2(1H)-Quinolinone,6-ethyl,3(hydroxymethyl) (9CI) will continue to be a subject of intense investigation, contributing to advancements that benefit both scientific knowledge and human health.
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